2,2'-METHYLENEBIS(1,3-CYCLOHEXANEDIONE)
Overview
Description
M50054, also known as 2,2’-methylenebis(1,3-cyclohexanedione), is a potent inhibitor of apoptosis (programmed cell death). It is primarily used in scientific research to study its effects on apoptosis and related cellular processes. M50054 has shown significant potential in inhibiting caspase-3 activation, a key enzyme involved in the execution phase of apoptosis .
Mechanism of Action
Target of Action
The primary target of 2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione, also known as 2,2’-methylenebis(1,3-cyclohexanedione), is tyrosinase . Tyrosinase is a key enzyme involved in the synthesis of melanin, a pigment responsible for color in skin, hair, and eyes.
Mode of Action
It is believed to inhibit the activity of tyrosinase, thereby reducing the production of melanin . The compound’s interaction with its target and any resulting changes are still under investigation.
Biochemical Pathways
The compound affects the melanogenesis pathway by inhibiting the activity of tyrosinase . This leads to a decrease in melanin production, which can result in lighter skin color or reduced pigmentation. The downstream effects of this inhibition are still being studied.
Result of Action
The primary result of the action of 2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione is the reduction of melanin production due to the inhibition of tyrosinase . This can lead to changes in pigmentation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of M50054 involves the reaction of 1,3-cyclohexanedione with formaldehyde under basic conditions. The reaction proceeds through the formation of a methylene bridge between two 1,3-cyclohexanedione molecules, resulting in the formation of 2,2’-methylenebis(1,3-cyclohexanedione) .
Industrial Production Methods
While specific industrial production methods for M50054 are not widely documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as recrystallization and purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
M50054 primarily undergoes reactions related to its role as an apoptosis inhibitor. It inhibits the activation of caspase-3, a crucial enzyme in the apoptosis pathway .
Common Reagents and Conditions
Reagents: Etoposide, soluble human Fas ligand
Conditions: Dose-dependent manner, various concentrations ranging from 1 to 300 μg/mL
Major Products Formed
The major products formed from the reactions involving M50054 are related to the inhibition of apoptosis. For example, M50054 inhibits the activation of caspase-3 and prevents DNA fragmentation and cell death induced by apoptotic stimuli .
Scientific Research Applications
M50054 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- EP1013
- Gartanin
- Cearoin
- Taurochenodeoxycholic Acid
- Ganoderic acid X
- Safflor Yellow A
- Regiolone
- SDZ 224-015
Uniqueness of M50054
M50054 is unique in its specific inhibition of caspase-3 activation without directly affecting the enzymatic activity of caspase-3. This selective inhibition makes it a valuable tool for studying apoptosis and developing potential therapeutic applications .
Properties
IUPAC Name |
2-[(2,6-dioxocyclohexyl)methyl]cyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-10-3-1-4-11(15)8(10)7-9-12(16)5-2-6-13(9)17/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUMEPMGPCKGHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)CC2C(=O)CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202476 | |
Record name | 2,2'-Methylenebis(cyclohexane-1,3-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54135-60-3 | |
Record name | 2,2′-Methylenebis[1,3-cyclohexanedione] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54135-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Methylenebis(1,3-cyclohexanedione) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054135603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Methylenebis(cyclohexane-1,3-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-methylenebis[cyclohexane-1,3-dione] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.609 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-METHYLENEBIS(1,3-CYCLOHEXANEDIONE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP899EA5D8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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